eIF4A3-IN-9 is a small molecule compound that acts as an inhibitor of eukaryotic translation initiation factor 4A3, a key component of the Exon Junction Complex involved in RNA splicing and translation regulation. This compound has garnered attention due to its potential therapeutic applications, particularly in cancer biology, where eIF4A3 plays a critical role in the regulation of gene expression and mRNA processing.
The development of eIF4A3-IN-9 is rooted in research focused on the biochemical pathways involving eIF4A3. Studies have shown that eIF4A3 interacts with various RNA-binding proteins and is crucial for the proper functioning of the Exon Junction Complex. The compound's synthesis and biological evaluation are based on insights gained from understanding these interactions and their implications in diseases such as pancreatic ductal adenocarcinoma (PDAC) and bladder cancer .
eIF4A3-IN-9 belongs to a class of compounds known as allosteric inhibitors. These inhibitors function by binding to sites other than the active site of a protein, leading to conformational changes that inhibit its activity. In the case of eIF4A3, this inhibition can disrupt its role in mRNA processing and translation, making it a target for therapeutic intervention in diseases characterized by dysregulated gene expression .
The synthesis of eIF4A3-IN-9 typically involves organic synthesis techniques that can include multi-step reactions starting from commercially available precursors. Specific methodologies may vary, but they often employ techniques such as:
The synthesis process may involve the use of protecting groups to manage functional groups during multi-step synthesis. The final product is usually characterized using techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC) to ensure purity and correct molecular structure .
The molecular structure of eIF4A3-IN-9 can be analyzed using X-ray crystallography or NMR spectroscopy, which provides detailed information about the three-dimensional arrangement of atoms within the molecule. This structural data is crucial for understanding how the compound interacts with its target protein.
Key data points related to the molecular structure may include:
eIF4A3-IN-9 participates in specific biochemical reactions primarily through its interaction with eIF4A3. These interactions can lead to:
The kinetics of these reactions can be studied using various biochemical assays, including:
The mechanism by which eIF4A3-IN-9 exerts its effects involves binding to allosteric sites on eIF4A3, leading to conformational changes that inhibit its normal function. This inhibition affects downstream processes such as:
Quantitative data from experiments, such as IC50 values (the concentration required to inhibit 50% of enzyme activity), are critical for assessing the potency of eIF4A3-IN-9 .
eIF4A3-IN-9's physical properties may include:
Chemical properties relevant to eIF4A3-IN-9 include:
Relevant analyses often involve stability studies under different conditions to ensure efficacy in biological applications .
eIF4A3-IN-9 has several potential applications in scientific research, particularly in:
Additionally, it may serve as a tool compound in pharmacological studies aimed at elucidating the functions of eIF4A3 within cellular systems .
CAS No.: 22502-03-0
CAS No.: 71302-27-7
CAS No.: 499-94-5
CAS No.: 134029-48-4
CAS No.:
CAS No.: